molecular formula C21H20N2O3 B5738774 N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5738774
M. Wt: 348.4 g/mol
InChI Key: BLGAJKJJMMYOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide, also known as GW806742X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide exerts its pharmacological effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. PPARδ activation by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue, resulting in improved insulin sensitivity and energy metabolism.
In addition, PPARδ activation by this compound leads to reduced inflammation, oxidative stress, and apoptosis in various tissues, including the heart, liver, and brain, resulting in cardioprotective, hepatoprotective, and neuroprotective effects. Furthermore, PPARδ activation by this compound leads to inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis, resulting in anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. It improves insulin sensitivity, reduces plasma glucose and triglyceride levels, and increases HDL cholesterol levels in animal models of type 2 diabetes and obesity. It also exerts cardioprotective effects by reducing inflammation, oxidative stress, and apoptosis in animal models of myocardial infarction and heart failure.
Furthermore, this compound inhibits the growth and proliferation of various cancer cell lines, induces apoptosis, and inhibits angiogenesis in these cancer cells. It also enhances the efficacy of chemotherapy and radiotherapy in animal models of cancer. However, this compound has also been shown to have potential adverse effects on liver function and lipid metabolism in animal models and human studies.

Advantages and Limitations for Lab Experiments

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a selective PPARδ agonist, which allows for specific targeting of PPARδ signaling pathways. It has also been extensively studied in animal models and human studies, providing a wealth of data on its pharmacological effects and potential therapeutic applications.
However, this compound also has several limitations for lab experiments. It has potential adverse effects on liver function and lipid metabolism, which may limit its clinical use. It also requires careful dosing and monitoring to avoid potential toxicity and side effects.

Future Directions

There are several future directions for research on N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide. First, further studies are needed to elucidate its molecular mechanisms of action and signaling pathways. Second, more studies are needed to evaluate its safety and efficacy in human clinical trials, especially in patients with metabolic disorders, cardiovascular diseases, and cancer.
Third, more studies are needed to explore its potential applications in other diseases, such as neurodegenerative diseases and inflammatory diseases. Fourth, more studies are needed to investigate its potential interactions with other drugs and therapies, especially in cancer treatment. Finally, more studies are needed to develop more potent and selective PPARδ agonists with fewer adverse effects and better clinical efficacy.

Synthesis Methods

The synthesis of N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide involves the condensation of 3-amino-5-phenoxyaniline with 2-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase high-density lipoprotein (HDL) cholesterol levels in animal models of type 2 diabetes and obesity. It has also been shown to exert cardioprotective effects by reducing inflammation, oxidative stress, and apoptosis in animal models of myocardial infarction and heart failure.
In addition, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in these cancer cells. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.

Properties

IUPAC Name

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-7-5-6-10-20(15)25-14-21(24)23-17-11-16(22)12-19(13-17)26-18-8-3-2-4-9-18/h2-13H,14,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGAJKJJMMYOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)N)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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